molecular formula C24H20N2O3 B2908867 3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide CAS No. 898355-03-8

3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide

Cat. No.: B2908867
CAS No.: 898355-03-8
M. Wt: 384.435
InChI Key: FUWWPRLFYZMMKQ-UHFFFAOYSA-N
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Description

3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a Friedel-Crafts alkylation reaction followed by intramolecular cyclization. For example, starting from 3-hydroxybenzaldehyde, a Friedel-Crafts alkylation with an appropriate alkyl halide can yield the benzofuran core.

    Amidation Reaction: The benzofuran core is then subjected to an amidation reaction with 3,3-diphenylpropanoic acid or its derivatives. This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to a reduction in disease symptoms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-Diphenylpropanamido)-N-(p-tolyl)benzofuran-2-carboxamide
  • 3-(3,3-Diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Uniqueness

3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3,3-diphenylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c25-24(28)23-22(18-13-7-8-14-20(18)29-23)26-21(27)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19H,15H2,(H2,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWWPRLFYZMMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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